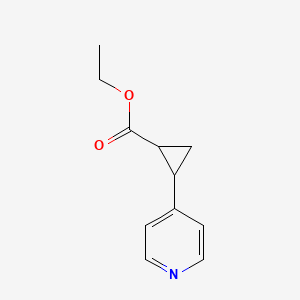

Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate is a chemical compound that belongs to the class of cyclopropane derivatives It features a cyclopropane ring attached to a pyridine ring, with an ethyl ester group at the carboxylate position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate typically involves the cyclopropanation of a pyridine derivative. One common method is the reaction of ethyl diazoacetate with 4-vinylpyridine in the presence of a rhodium catalyst. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired cyclopropane derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized pyridine derivatives.

Scientific Research Applications

Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.

Industry: It can be used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The cyclopropane ring can act as a reactive site, participating in various chemical reactions. The pyridine ring can interact with biological targets, such as enzymes or receptors, influencing their activity and function. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological systems .

Comparison with Similar Compounds

Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate can be compared with other cyclopropane derivatives and pyridine-containing compounds:

Cyclopropane Derivatives: Similar compounds include spirocyclopropanes and cyclopropyl ketones, which also exhibit unique reactivity and biological activity.

Pyridine-Containing Compounds: Compounds such as piperidine derivatives and pyrrolidine derivatives share structural similarities and are used in similar applications

The uniqueness of this compound lies in its combination of a cyclopropane ring and a pyridine ring, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and associated biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropane ring connected to a pyridine moiety and an ethyl carboxylate functional group. This structure contributes to its rigidity and potential for enzyme interaction, making it a candidate for drug development.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound's cyclopropane ring can modulate enzyme activity by forming stable complexes, influencing various biochemical pathways. Notably, it has been reported to inhibit nicotinamide phosphoribosyltransferase (NAMPT) and histone deacetylases (HDACs), which are crucial in cancer therapy due to their roles in regulating cell proliferation and survival.

Biological Activity Overview

The compound has demonstrated various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial effects against bacteria such as Escherichia coli and Staphylococcus aureus, as well as antifungal properties against Candida albicans .

- Cancer Therapeutics : Inhibition of NAMPT affects NAD+ biosynthesis, which is linked to cancer cell survival. Additionally, HDAC inhibitors derived from this compound may alter gene expression patterns associated with tumor growth .

Data Table: Biological Activities

| Activity Type | Target Organism/Pathway | Reference |

|---|---|---|

| Antibacterial | E. coli, Staphylococcus aureus | |

| Antifungal | Candida albicans | |

| Enzyme Inhibition | NAMPT, HDACs | |

| Cancer Cell Growth | U251 glioblastoma cells |

Case Studies

- Inhibition of NAMPT : Research indicates that compounds similar to this compound effectively inhibit NAMPT, leading to reduced NAD+ levels in cancer cells, thereby promoting apoptosis.

- HDAC Inhibition : A study involving various analogs showed that modifications on the cyclopropane structure could enhance HDAC inhibitory activity, suggesting potential for developing new cancer therapies .

- Antimicrobial Efficacy : A series of derivatives were synthesized and tested against several pathogens, demonstrating broad-spectrum antimicrobial activity, particularly effective against Gram-positive bacteria .

Properties

CAS No. |

4903-93-9 |

|---|---|

Molecular Formula |

C11H13NO2 |

Molecular Weight |

191.23 g/mol |

IUPAC Name |

ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C11H13NO2/c1-2-14-11(13)10-7-9(10)8-3-5-12-6-4-8/h3-6,9-10H,2,7H2,1H3 |

InChI Key |

UGYNFXSWOUTZCL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CC1C2=CC=NC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.